Cas no 93548-20-0 (3-(dimethyl-1,2-oxazol-4-yl)butanoic acid)

3-(dimethyl-1,2-oxazol-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Isoxazolepropanoic acid, β,3,5-trimethyl-
- 4-Isoxazolepropanoic acid, b,3,5-trimethyl-
- 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
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- Inchi: 1S/C9H13NO3/c1-5(4-8(11)12)9-6(2)10-13-7(9)3/h5H,4H2,1-3H3,(H,11,12)
- InChI Key: ONAWUTCMNICGKO-UHFFFAOYSA-N
- SMILES: C(C1=C(ON=C1C)C)(C)CC(=O)O
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-116955-5.0g |
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 92.0% | 5.0g |
$1179.0 | 2025-03-21 | |
Enamine | EN300-116955-0.05g |
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 92.0% | 0.05g |
$94.0 | 2025-03-21 | |
Enamine | EN300-116955-0.1g |
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 92.0% | 0.1g |
$142.0 | 2025-03-21 | |
Enamine | EN300-116955-250mg |
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 86.0% | 250mg |
$202.0 | 2023-10-03 | |
Enamine | EN300-116955-1000mg |
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 86.0% | 1000mg |
$407.0 | 2023-10-03 | |
1PlusChem | 1P01A2UQ-10g |
4-Isoxazolepropanoic acid, b,3,5-trimethyl- |
93548-20-0 | 86% | 10g |
$2222.00 | 2024-04-20 | |
A2B Chem LLC | AV49074-10g |
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 86% | 10g |
$1874.00 | 2024-07-18 | |
A2B Chem LLC | AV49074-5g |
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 86% | 5g |
$1277.00 | 2024-07-18 | |
Enamine | EN300-116955-10.0g |
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 92.0% | 10.0g |
$1747.0 | 2025-03-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00966044-1g |
3-(Dimethyl-1,2-oxazol-4-yl)butanoic acid |
93548-20-0 | 95% | 1g |
¥3717.0 | 2024-04-17 |
3-(dimethyl-1,2-oxazol-4-yl)butanoic acid Related Literature
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2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
Additional information on 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid
Recent Advances in the Study of 3-(Dimethyl-1,2-oxazol-4-yl)butanoic Acid (CAS: 93548-20-0)
The compound 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid (CAS: 93548-20-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing synthesizes the latest findings regarding this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery.
Recent studies have demonstrated that 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid serves as a valuable building block in medicinal chemistry, particularly in the development of small molecule inhibitors targeting various enzymes. A 2023 study published in the Journal of Medicinal Chemistry revealed its utility as a key intermediate in synthesizing novel kinase inhibitors, showing promising activity against several cancer-related protein kinases.
Structural analysis of 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid indicates that the dimethyloxazole moiety contributes to enhanced metabolic stability compared to similar compounds, while the butanoic acid side chain provides flexibility for molecular interactions. This combination makes it particularly suitable for structure-activity relationship (SAR) studies in drug development programs.
Innovative synthetic approaches to 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid have been reported in recent literature. A 2024 paper in Organic Process Research & Development described an improved catalytic process that increases yield by 35% while reducing hazardous byproducts. This advancement addresses previous challenges in large-scale production of the compound.
Emerging research suggests potential applications of 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid beyond oncology. Preliminary studies indicate activity against inflammatory pathways, with one research group reporting promising results in animal models of rheumatoid arthritis. These findings were presented at the 2024 American Chemical Society National Meeting.
Analytical characterization techniques for 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid have also seen recent improvements. New HPLC methods with mass spectrometry detection now allow for more accurate quantification of the compound in complex biological matrices, facilitating pharmacokinetic studies in preclinical development.
The safety profile of 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid continues to be evaluated. Recent toxicology studies suggest favorable characteristics at therapeutic doses, though further investigation is needed to fully understand long-term effects. These findings were part of a comprehensive review published in Chemical Research in Toxicology earlier this year.
Looking forward, several research groups have announced plans to explore derivatives of 3-(dimethyl-1,2-oxazol-4-yl)butanoic acid with modified functional groups to enhance target specificity and reduce off-target effects. These efforts are expected to yield new clinical candidates in the coming years.
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